molecular formula C13H15NO5 B14325780 10-Hydroxy-8-nitro-3,4,5,6,7,8-hexahydro-2H-1-benzoxecin-2-one CAS No. 105950-14-9

10-Hydroxy-8-nitro-3,4,5,6,7,8-hexahydro-2H-1-benzoxecin-2-one

Katalognummer: B14325780
CAS-Nummer: 105950-14-9
Molekulargewicht: 265.26 g/mol
InChI-Schlüssel: ZTFXALCXEFSKKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Hydroxy-8-nitro-3,4,5,6,7,8-hexahydro-2H-1-benzoxecin-2-one is an organic compound with a complex structure that includes a benzoxecin ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-Hydroxy-8-nitro-3,4,5,6,7,8-hexahydro-2H-1-benzoxecin-2-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the nitration of a precursor compound followed by a series of reduction and cyclization reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

10-Hydroxy-8-nitro-3,4,5,6,7,8-hexahydro-2H-1-benzoxecin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation of the hydroxyl group results in a ketone or aldehyde .

Wissenschaftliche Forschungsanwendungen

10-Hydroxy-8-nitro-3,4,5,6,7,8-hexahydro-2H-1-benzoxecin-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 10-Hydroxy-8-nitro-3,4,5,6,7,8-hexahydro-2H-1-benzoxecin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group may also play a role in the compound’s activity by forming hydrogen bonds with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

10-Hydroxy-8-nitro-3,4,5,6,7,8-hexahydro-2H-1-benzoxecin-2-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

105950-14-9

Molekularformel

C13H15NO5

Molekulargewicht

265.26 g/mol

IUPAC-Name

10-hydroxy-8-nitro-3,4,5,6,7,8-hexahydro-1-benzoxecin-2-one

InChI

InChI=1S/C13H15NO5/c15-9-6-7-12-10(8-9)11(14(17)18)4-2-1-3-5-13(16)19-12/h6-8,11,15H,1-5H2

InChI-Schlüssel

ZTFXALCXEFSKKE-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C2=C(C=CC(=C2)O)OC(=O)CC1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.